1-Benzoyl-4-(3,3-difluorooxetan-2-yl)piperidine
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Overview
Description
1-Benzoyl-4-(3,3-difluorooxetan-2-yl)piperidine is a synthetic organic compound that features a piperidine ring substituted with a benzoyl group and a difluorooxetane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Benzoyl-4-(3,3-difluorooxetan-2-yl)piperidine typically involves the reaction of piperidine with benzoyl chloride in the presence of a base such as sodium hydroxide . The difluorooxetane moiety can be introduced through nucleophilic substitution reactions involving appropriate fluorinated reagents .
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
1-Benzoyl-4-(3,3-difluorooxetan-2-yl)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Fluorinated reagents for introducing the difluorooxetane moiety.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
1-Benzoyl-4-(3,3-difluorooxetan-2-yl)piperidine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Benzoyl-4-(3,3-difluorooxetan-2-yl)piperidine involves its interaction with specific molecular targets. The difluorooxetane moiety can enhance the compound’s binding affinity to certain enzymes or receptors, potentially leading to inhibitory effects on their activity . This interaction can disrupt normal cellular processes, making the compound useful in therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
1-Benzoyl-4-piperidone: Similar structure but lacks the difluorooxetane moiety.
3,5-bis((E)-3,4-dimethoxybenzylidene)-1-(4-ethylbenzoyl)piperidin-4-one: Contains a benzoyl group and piperidine ring but with different substituents.
Uniqueness
1-Benzoyl-4-(3,3-difluorooxetan-2-yl)piperidine is unique due to the presence of the difluorooxetane moiety, which can significantly alter its chemical and biological properties compared to similar compounds. This moiety can enhance the compound’s stability, binding affinity, and overall reactivity, making it a valuable molecule for various applications.
Properties
Molecular Formula |
C15H17F2NO2 |
---|---|
Molecular Weight |
281.30 g/mol |
IUPAC Name |
[4-(3,3-difluorooxetan-2-yl)piperidin-1-yl]-phenylmethanone |
InChI |
InChI=1S/C15H17F2NO2/c16-15(17)10-20-13(15)11-6-8-18(9-7-11)14(19)12-4-2-1-3-5-12/h1-5,11,13H,6-10H2 |
InChI Key |
AEQYGNQTBNRLJM-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C2C(CO2)(F)F)C(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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